2-(2-bromo-4-methylphenoxy)-N-propylacetamide
Description
2-(2-bromo-4-methylphenoxy)-N-propylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-11-5-4-9(2)7-10(11)13/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPZZWCPCZCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-propylacetamide typically involves the bromination of 4-methylphenol followed by the formation of the phenoxyacetamide. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield . The brominated product, 2-bromo-4-methylphenol, is then reacted with propylamine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-propylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and acetamide groups can undergo oxidation and reduction reactions, respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, using potassium cyanide yields a nitrile derivative.
Oxidation: Oxidation of the phenoxy group can yield quinones.
Reduction: Reduction of the acetamide group can yield primary amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-(2-bromo-4-methylphenoxy)-N-propylacetamide.
2-Bromo-4-methylpropiophenone: Another brominated phenol derivative with different applications.
2-Bromo-5-fluorophenol: A similar compound with a fluorine atom instead of a methyl group
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
